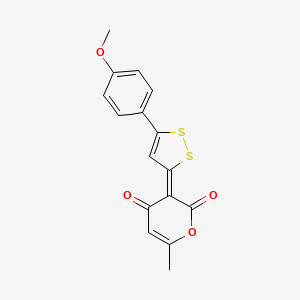
(3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 293926 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 293926 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of NSC 293926 requires scaling up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 293926 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 293926 include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of NSC 293926 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different chemical and biological properties.
Applications De Recherche Scientifique
NSC 293926 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 293926 involves its interaction with specific molecular targets within biological systems. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Propriétés
Numéro CAS |
63520-81-0 |
|---|---|
Formule moléculaire |
C16H12O4S2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(3Z)-3-[5-(4-methoxyphenyl)dithiol-3-ylidene]-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C16H12O4S2/c1-9-7-12(17)15(16(18)20-9)14-8-13(21-22-14)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3/b15-14- |
Clé InChI |
ZIHOMAITHOBYNI-PFONDFGASA-N |
SMILES isomérique |
CC1=CC(=O)/C(=C/2\C=C(SS2)C3=CC=C(C=C3)OC)/C(=O)O1 |
SMILES canonique |
CC1=CC(=O)C(=C2C=C(SS2)C3=CC=C(C=C3)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


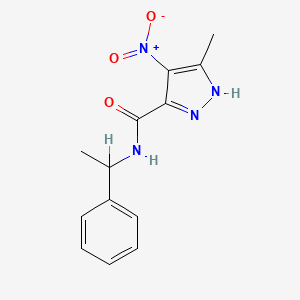

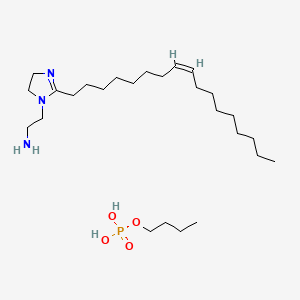


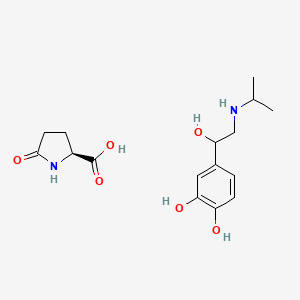
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
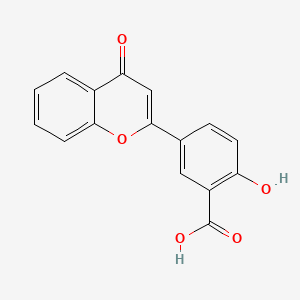
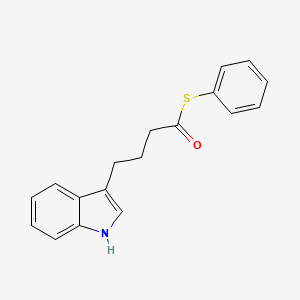

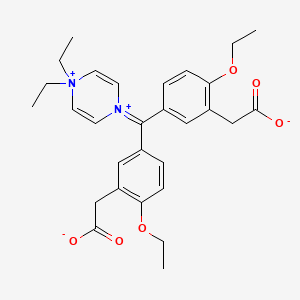
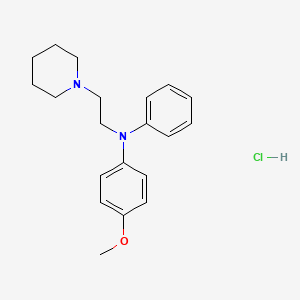
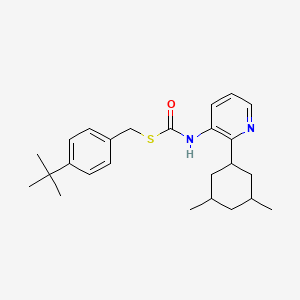
![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)
